molecular formula C16H13N3O2S B2779835 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923434-14-4

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2779835
CAS No.: 923434-14-4
M. Wt: 311.36
InChI Key: DPQDEXQKEXXZBY-UHFFFAOYSA-N
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Description

N-(5-((Phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide group linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a (phenylthio)methyl moiety. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of 1,3,4-oxadiazoles, which are known for their enzyme inhibitory, antimicrobial, and anticancer properties.

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(21-16)11-22-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQDEXQKEXXZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the phenylthio methyl group and the benzamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The phenylthio methyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the acylation of the oxadiazole ring with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio methyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form a dihydro-oxadiazole derivative.

    Substitution: The phenylthio methyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide as an anticancer agent. The compound exhibits inhibitory activity against histone deacetylase 6 (HDAC6), which is implicated in various cancer types. By inhibiting HDAC6, this compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this functional group have been shown to exhibit activity against a range of bacteria and fungi. This compound has been evaluated for its efficacy against resistant strains of bacteria, demonstrating promising results that warrant further investigation .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve material performance in high-temperature applications, making them suitable for aerospace and automotive industries .

Photonic Applications

The unique electronic properties of oxadiazole derivatives make them suitable for photonic applications. This compound has been explored as a potential candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to improved light emission and energy conversion efficiencies .

Pesticide Development

The compound's biological activity extends to agricultural applications as well. Research indicates that this compound may serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact. Its efficacy against plant pathogens could lead to safer crop protection strategies .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of HDAC6 leading to apoptosis in cancer cell lines .
Study 2Antimicrobial PropertiesShowed effectiveness against multi-drug resistant bacterial strains .
Study 3Polymer ApplicationsDeveloped high-performance polymers with enhanced thermal stability .
Study 4Pesticide EfficacyEvaluated as a potential pesticide with significant activity against target pests .

Mechanism of Action

The mechanism of action of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The phenylthio methyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Thiophene and Bromo Derivatives
  • N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) and N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) (): Structural Differences: Compound 25 replaces the phenylthio group with a thiophene ring, while 26 adds a bromine at the benzamide's para position. Synthesis: Both were synthesized via general procedures A/B with yields up to 60% (vs. unknown yield for the target compound). Physicochemical Properties: Melting points and solubility data are unavailable, but HPLC purity exceeds 95%, suggesting high stability .
Tetrahydronaphthalene Derivatives
  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (10) ():
    • Structural Differences : Incorporates a bulky tetrahydronaphthalene group instead of phenylthio.
    • Synthesis : Yield (39%) and purity (HPLC >95%) indicate feasible scalability.
    • Biological Relevance : Such substituents may enhance lipophilicity, influencing membrane permeability .

Analogues with Alkyl/Arylthio Substituents

Alkylthio Derivatives as Enzyme Inhibitors
  • N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl benzamide analogues ():
    • Structural Similarity : The alkylthio group mirrors the phenylthio moiety but with shorter chains (e.g., methyl, ethyl).
    • Activity : These compounds inhibit alkaline phosphatase, with potency influenced by substituent size and polarity. Docking studies suggest interactions with enzyme active sites .
Ethylthio-Sulfonyl Derivative (6a) ():
  • Structure : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide.
  • Activity : Exhibits cytotoxic effects via human carbonic anhydrase II (hCA II) inhibition, demonstrated by 3D molecular docking .

Antifungal and Antimicrobial Analogues

LMM5 and LMM11 ():
  • Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide).
  • Activity : Both inhibit Candida albicans by targeting thioredoxin reductase. LMM5 showed higher efficacy (50 µg/mL vs. LMM11’s 100 µg/mL), highlighting the role of sulfamoyl and aryl substituents in antifungal potency .
Methylthio Derivatives with Antiviral Activity ():
  • Structure : N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide.
  • Activity : Demonstrated superior antiviral activity compared to reference standards, with substituent position (e.g., nitro group at benzamide’s ortho position) critical for efficacy .

Anti-Inflammatory and Anticancer Analogues

Benzoxazole Derivatives (VIa-VIl) ():
  • Structure : N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide.
  • Activity : Compounds VId, VIe, and VIf reduced inflammation in rat models (p<0.0001), suggesting that electron-donating groups enhance anti-inflammatory effects .
HDAC Inhibitors ():
  • Structure: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide.
  • Activity : Potent HDAC inhibition (IC50 < 1 µM) against breast cancer cells, emphasizing the role of aromatic extensions in anticancer activity .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
7c () C16H17N5O2S2 375 134–178 2-Amino-1,3-thiazol-4-yl
LMM5 () C24H24N4O5S 480.54 N/A 4-Methoxyphenylmethyl
25 () C14H11N3O2S 285.32 N/A Thiophen-2-yl
6a () C17H15N3O4S2 389.45 N/A Ethylthio, sulfonyl

Biological Activity

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties. The mechanisms of action, structure-activity relationships (SAR), and relevant case studies will be discussed.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of oxadiazole derivatives, including this compound. This compound has shown significant activity against various bacterial strains, including Staphylococcus aureus (MRSA).

Key Findings:

  • Minimum Inhibitory Concentrations (MICs): Compounds with similar structures have demonstrated MICs ranging from 0.06 μg/mL to 1 μg/mL against MRSA clinical isolates .
  • Mechanism of Action: The antibacterial action is believed to involve multiple targets within bacterial cells, including interference with menaquinone biosynthesis and membrane depolarization .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines.

Case Study:

  • A study reported that specific oxadiazole derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The presence of the oxadiazole ring is associated with enhanced radical scavenging activity.

Research Findings:

  • Compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising antioxidant properties in vitro, suggesting their potential use in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications.

Modification Effect on Activity
Substitution on the phenyl ringEnhances antimicrobial potency
Variations in the oxadiazole structureAlters cytotoxicity against cancer cells
Presence of electron-withdrawing groupsIncreases antioxidant capacity

Comparative Analysis

When compared to other oxadiazole derivatives:

  • N-benzimidazol-2yl benzamide analogues are known for their hypoglycemic effects.
  • Pyridine-linked 1,2,4-oxadiazole benzamides exhibit significant pesticidal activities.

The unique structural attributes of this compound contribute to its diverse biological profile .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Antibacterial Mechanism:
    • Inhibition of critical enzymes involved in bacterial growth.
    • Disruption of cellular membrane integrity leading to cell death.
  • Anticancer Mechanism:
    • Induction of apoptosis in cancer cells through modulation of signaling pathways.
    • Inhibition of tumor proliferation by targeting specific oncogenic pathways.
  • Antioxidant Mechanism:
    • Scavenging free radicals and reducing oxidative stress markers in cellular models.

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